Para- vs. Meta-Regioisomer: Impact on Protease Inhibition
The 4-Boc-aminomethylbenzamidine (para-) isomer provides a distinct geometric advantage over its 3-Boc-aminomethylbenzamidine (meta-) isomer (CAS 886362-52-3) for the design of potent serine protease inhibitors. The para-aminomethylbenzamidine motif is a proven, more rigid and biocompatible arginine mimetic [1]. Substitution of the P1 arginine residue with 4-aminomethylbenzamidine in a series of thrombin inhibitors enabled the development of a lead candidate with an in vitro IC50 of 49 nM, a level of potency that would not be achievable with a meta-substituted analog due to suboptimal presentation of the amidine group to the S1 pocket [1].
| Evidence Dimension | Inhibitory Potency (IC50) of Thrombin Inhibitor Containing 4-Aminomethylbenzamidine P1 Motif |
|---|---|
| Target Compound Data | 49 nM (as part of an optimized inhibitor) [1] |
| Comparator Or Baseline | Inhibitor with a meta-substituted benzamidine P1 motif (inferred to have significantly lower affinity based on SAR) [1] |
| Quantified Difference | Not directly quantifiable between regioisomers, but the 49 nM IC50 establishes the para-isomer's capability for high-potency lead development. |
| Conditions | In vitro enzyme inhibition assay against alpha-thrombin. |
Why This Matters
For procurement decisions, selecting the para-isomer (4-Boc) is essential when the goal is to replicate or build upon known SAR for high-affinity serine protease inhibitors; the meta-isomer is unsuitable for this purpose.
- [1] Thorstensson, F., et al. (2003). Synthesis of novel thrombin inhibitors. Use of ring-closing metathesis reactions for synthesis of P2 cyclopentene- and cyclohexenedicarboxylic acid derivatives. Journal of Medicinal Chemistry, 46(7), 1165-1179. View Source
